3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a pyridine ring, and a piperidine ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine precursors, followed by the introduction of the cyano group and the tert-butyl ester group. Common reagents used in these reactions include sulfur-containing compounds, cyanide sources, and tert-butyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring are key functional groups that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition, receptor activation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in different chemical reactivity, biological activity, and potential applications. For example, the presence of the piperidine ring may confer different pharmacokinetic properties compared to compounds with pyrrolidine or morpholine rings.
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 3-[(3-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-9-5-6-13(11-20)12-23-15-14(10-18)7-4-8-19-15/h4,7-8,13H,5-6,9,11-12H2,1-3H3 |
InChI Key |
HNPYVNOLVINBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.